An In-depth Technical Guide to 1,2,4,5-Tetraisopropylbenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,2,4,5-Tetraisopropylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Sterically Hindered Aromatic Scaffold
1,2,4,5-Tetraisopropylbenzene, identified by the CAS number 635-11-0 , is a polysubstituted aromatic hydrocarbon characterized by a benzene ring symmetrically substituted with four isopropyl groups.[1] This unique molecular architecture imparts significant steric hindrance and lipophilicity, making it a compound of considerable interest in various fields of chemical synthesis and materials science. Its robust and bulky nature offers a stable scaffold for the development of novel ligands, polymers, and potentially as a unique modulating agent in complex molecular systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and explores its current and potential applications, particularly for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The distinct substitution pattern of 1,2,4,5-tetraisopropylbenzene gives rise to its specific physical and chemical properties. A summary of these key characteristics is presented below, providing essential data for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 635-11-0 | PubChem[1] |
| Molecular Formula | C₁₈H₃₀ | PubChem[1] |
| Molecular Weight | 246.4 g/mol | PubChem[1] |
| IUPAC Name | 1,2,4,5-tetra(propan-2-yl)benzene | PubChem[1] |
| Melting Point | 118-120 °C | LocalPharmaGuide |
| Boiling Point | 279.7 °C (Predicted) | PubChem |
| Appearance | White crystalline solid (Expected) | General Knowledge |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General Knowledge |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the isopropyl protons (methine and methyl groups). The symmetry of the molecule will influence the complexity of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will reveal the distinct carbon environments within the molecule, including the substituted and unsubstituted aromatic carbons, and the carbons of the isopropyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4,5-tetraisopropylbenzene will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as aromatic C=C stretching vibrations.[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for alkylbenzenes.[1]
Synthesis of 1,2,4,5-Tetraisopropylbenzene: The Friedel-Crafts Alkylation Approach
The most common and industrially scalable method for the synthesis of polysubstituted alkylbenzenes is the Friedel-Crafts alkylation.[2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices
The choice of reactants and conditions for the synthesis of 1,2,4,5-tetraisopropylbenzene is dictated by the principles of electrophilic aromatic substitution and steric effects.
-
Starting Material: Benzene or a less substituted isopropylbenzene can be used as the aromatic substrate. Starting with a pre-substituted benzene can sometimes offer better control over the final substitution pattern.
-
Alkylating Agent: Isopropyl halides (e.g., 2-chloropropane or 2-bromopropane) or isopropanol in the presence of a strong acid are suitable alkylating agents for generating the isopropyl carbocation electrophile. Propene gas can also be used in industrial settings.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to facilitate the formation of the carbocation from the alkylating agent.[2] The choice of catalyst can influence the reaction rate and selectivity.
-
Reaction Conditions: The reaction is typically carried out at low to moderate temperatures to control the rate of reaction and minimize side reactions such as isomerization and polyalkylation. The molar ratio of the reactants is also a critical parameter to control the degree of substitution.
Experimental Protocol: A Step-by-Step Methodology
The following is a generalized laboratory-scale protocol for the synthesis of 1,2,4,5-tetraisopropylbenzene.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene) or Benzene
-
2-Chloropropane (or 2-Bromopropane/Isopropanol)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or another suitable inert solvent)
-
Hydrochloric Acid (HCl), dilute solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the starting aromatic compound (e.g., durene) and the anhydrous inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous aluminum chloride in portions with stirring. The formation of a slurry is expected.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 2-chloropropane) dropwise from the dropping funnel to the stirred mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure 1,2,4,5-tetraisopropylbenzene.
Caption: A generalized workflow for the synthesis of 1,2,4,5-tetraisopropylbenzene via Friedel-Crafts alkylation.
Applications in Research and Development
The unique structural features of 1,2,4,5-tetraisopropylbenzene make it a valuable building block and a molecule of interest in several areas of research, including those relevant to drug development and materials science.
Precursor to Sterically Hindered Ligands
In the field of catalysis, the steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The bulky isopropyl groups of 1,2,4,5-tetraisopropylbenzene can be functionalized to create sterically demanding ligands.[3][4] These ligands can be used to:
-
Stabilize reactive metal centers: The steric bulk can prevent catalyst deactivation pathways such as dimerization.
-
Control stereoselectivity: The chiral environment created by bulky ligands can influence the stereochemical outcome of a reaction, which is critical in the synthesis of chiral drug molecules.
-
Enhance catalyst lifetime: By shielding the metal center, these ligands can improve the robustness and longevity of the catalyst.
Caption: A conceptual pathway for the utilization of 1,2,4,5-tetraisopropylbenzene as a precursor for sterically hindered ligands.
Building Block for Supramolecular Chemistry and Materials Science
The rigid and well-defined structure of 1,2,4,5-tetraisopropylbenzene makes it an attractive building block for the construction of complex supramolecular assemblies and advanced materials.[5] Its derivatives can be used in the synthesis of:
-
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The defined geometry of the molecule can lead to the formation of materials with high surface areas and ordered pore structures, which have applications in gas storage, separation, and catalysis.
-
High-Performance Polymers: Similar to its less substituted analog, 1,3,5-triisopropylbenzene, it can be envisioned as a monomer or a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical strength. Aromatic compounds are foundational in creating robust polymers like PET and polystyrene.[6]
Potential Applications in Drug Formulation and Delivery
While direct applications of 1,2,4,5-tetraisopropylbenzene as a therapeutic agent are not established, its physicochemical properties suggest potential roles in drug formulation and delivery. Aromatic compounds are integral to the structure and function of many pharmaceuticals.[7][8][9] The lipophilic and bulky nature of this molecule could be leveraged to:
-
Modulate Drug Solubility and Bioavailability: Incorporating a highly lipophilic moiety like the tetraisopropylbenzene core into a drug candidate can significantly alter its solubility profile, potentially enhancing its ability to cross biological membranes.[9]
-
Design of Prodrugs: The tetraisopropylbenzene group could be used as a bulky, lipophilic promoiety in a prodrug design. This could protect the active drug from premature metabolism and facilitate its transport to the target site, where the promoiety would be cleaved to release the active compound.
-
Formation of Drug-Excipient Complexes: The aromatic core can participate in π-π stacking interactions, which could be utilized to form stable complexes with drug molecules, potentially improving their stability and release characteristics in a formulation.[9]
Safety and Handling
1,2,4,5-Tetraisopropylbenzene is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,2,4,5-Tetraisopropylbenzene is a fascinating molecule with a unique combination of steric bulk, symmetry, and lipophilicity. While its primary application to date has been within the realm of fundamental organic synthesis, its potential as a precursor to advanced materials and as a modulating component in complex chemical systems is significant. For researchers and professionals in drug development, the exploration of this and similar sterically hindered aromatic scaffolds could open new avenues for the design of novel catalysts, the construction of innovative drug delivery platforms, and the synthesis of next-generation materials.
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